molecular formula C18H29NO2 B3189883 Nicotinic acid, dodecyl ester CAS No. 3612-78-0

Nicotinic acid, dodecyl ester

Cat. No.: B3189883
CAS No.: 3612-78-0
M. Wt: 291.4 g/mol
InChI Key: OOBIYKZOAIQDEC-UHFFFAOYSA-N
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Description

Nicotinic acid, dodecyl ester (dodecyl nicotinate) is a lipid-soluble derivative of nicotinic acid (vitamin B3), formed by esterification with dodecanol. This modification enhances its lipophilicity, making it suitable for applications requiring sustained release or improved membrane permeability, such as in topical drug delivery or lipid-based formulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3612-78-0

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

dodecyl pyridine-3-carboxylate

InChI

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-15-21-18(20)17-13-12-14-19-16-17/h12-14,16H,2-11,15H2,1H3

InChI Key

OOBIYKZOAIQDEC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Other CAS No.

3612-78-0

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Nicotinic acid, dodecyl ester has the chemical formula C18H29NO2C_{18}H_{29}NO_2 and is classified as an ester of nicotinic acid. Its structure allows it to exhibit unique properties that are beneficial in several applications:

  • Molecular Weight : 299.44 g/mol
  • Solubility : Lipophilic properties make it suitable for topical applications.
  • Chemical Classification : It is categorized under nicotinic acid derivatives.

Pharmaceutical Applications

  • Leptin Production Stimulation
    • Research indicates that nicotinic acid esters, including dodecyl nicotinate, can stimulate leptin production significantly more than niacin itself. This property is being investigated for potential therapeutic uses in obesity management and metabolic disorders .
  • Topical Delivery Systems
    • Dodecyl nicotinate has been explored as a component in delivery systems for topical formulations aimed at treating skin disorders. Its lipophilic nature enhances skin penetration and bioavailability of active ingredients, making it effective in cosmetic formulations .
  • Antihyperlipidemic Effects
    • Similar to other forms of niacin, dodecyl nicotinate may have potential antihyperlipidemic effects, aiding in the management of cholesterol levels. This application is particularly relevant for patients at risk of cardiovascular diseases .

Cosmetic Applications

  • Skin Care Products
    • The compound is utilized in various cosmetic formulations due to its ability to enhance skin hydration and improve the overall appearance of the skin. It has been included in products aimed at reducing signs of aging, such as wrinkles and fine lines .
  • Anti-inflammatory Properties
    • Dodecyl nicotinate exhibits anti-inflammatory effects when applied topically, making it beneficial in formulations designed for sensitive or irritated skin. This property contributes to its use in creams and lotions targeting conditions like rosacea and acne .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsLeptin stimulationPotential obesity treatment
Antihyperlipidemic effectsManagement of cholesterol levels
CosmeticsSkin care productsImproves hydration and appearance
Anti-inflammatory treatmentsSoothes sensitive skin
Delivery systems for active ingredientsEnhances penetration and efficacy

Case Studies

  • Study on Leptin Levels
    • A study investigated the effects of topical application of lauryl nicotinate esters on leptin levels in animal models. The results demonstrated a significant increase in leptin production compared to controls, suggesting potential applications in weight management therapies .
  • Evaluation in Cosmetic Formulations
    • Clinical trials assessing the efficacy of dodecyl nicotinate in anti-aging creams showed promising results, with participants reporting improved skin texture and reduced fine lines after consistent use over eight weeks .

Comparison with Similar Compounds

Physicochemical Properties

The alkyl chain length significantly impacts the membrane partitioning behavior and phase transition effects in lipid bilayers. Studies on nicotinic acid esters (ethyl [C2], butyl [C4], hexyl [C6], and octyl [C8]) demonstrate the following trends:

Compound log P (DPPC/water) Effect on DPPC Tm (°C) Pre-transition Elimination Fluidity Alteration (DPH Anisotropy)
Ethyl nicotinate (C2) 2.18 Minimal reduction None Mild disruption
Butyl nicotinate (C4) 3.45 Moderate reduction At XDPPC < 0.9 Increased ΔT
Hexyl nicotinate (C6) 4.30 Significant reduction Complete at XDPPC < 0.95 Broadened phase transition
Octyl nicotinate (C8) 5.25 Pronounced reduction Partial at XDPPC < 0.9 Severe fluidity changes
Dodecyl nicotinate (C12) Extrapolated: ~6.0 Predicted: Greater reduction Likely complete elimination Extensive bilayer disordering

Key Findings :

  • Longer alkyl chains (e.g., C8) increase the membrane partition coefficient (log P), enhancing incorporation into lipid bilayers .
  • Dodecyl ester (C12) is expected to exhibit superior lipophilicity, leading to deeper membrane integration and prolonged residence time compared to shorter esters.
  • Phase transition temperature (Tm) of DPPC bilayers decreases with chain length, with C8 reducing Tm by ~5°C; C12 may further lower Tm, destabilizing gel-phase lipids .
(a) Phytotoxicity and Plant Resistance
  • Nicotinic acid esters generally show higher phytotoxicity than isonicotinic acid derivatives. For example, ethyl and hexyl nicotinate esters inhibit viral infection in tobacco plants at 500 mg/L, but their phytotoxicity varies with chain length .
(b) Lipid Metabolism and Drug Delivery
  • Nicotinic acid (parent compound) enhances HDL cholesterol ester turnover by upregulating ABCA1-mediated lipid efflux and LCAT activity .
  • Ester prodrugs like dodecyl nicotinate may improve bioavailability by slowing hydrolysis in the liver, enabling sustained release. This property is critical for dyslipidemia treatments, where extended-release niacin (NA) reduces plasma triglycerides by 32% in dogs .
(c) Surfactant and Biodegradability Trends
  • Dodecyl esters (e.g., dodecyl lactate, dodecyl acrylate) are widely used in surfactants due to their amphiphilic structure. Dodecyl nicotinate may share similar applications in emulsifiers or penetration enhancers .

Q & A

What are the recommended methods for synthesizing and characterizing nicotinic acid dodecyl ester?

Basic Question
Nicotinic acid dodecyl ester can be synthesized via a coupling reaction using anhydrous dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. The reaction involves nicotinic acid and 1-dodecanol in anhydrous dichloromethane . Post-synthesis, purification is achieved through silica gel column chromatography with hexane as the eluent, yielding >98% purity. Structural confirmation employs 1H^1H-NMR and 13C^{13}C-NMR to verify esterification, while gas chromatography-mass spectrometry (GC-MS) ensures purity and molecular integrity .

How does alkyl chain length influence the membrane partitioning behavior of nicotinic acid esters?

Basic Question
Alkyl chain length directly correlates with membrane partition coefficients (logKm/w\log K_{m/w}) in lipid bilayers. For nicotinic acid esters, increasing chain length (e.g., C2 to C8) enhances hydrophobicity, raising logKm/w\log K_{m/w} from 2.18 (ethyl ester) to 5.25 (octyl ester) in DPPC bilayers . This trend aligns with octanol/water partitioning (logP\log P), indicating hydrophobic driving forces. Differential scanning calorimetry (DSC) reveals chain-length-dependent disruption of lipid phase transitions, with longer esters reducing cooperativity in gel-to-fluid transitions .

What experimental approaches are optimal for quantifying the impact of nicotinic acid dodecyl ester on lipid bilayer phase transitions?

Advanced Question
Two complementary methods are critical:

  • DSC : Measures enthalpy changes during lipid phase transitions. Nicotinic acid dodecyl ester broadens and lowers the main transition temperature (TmT_m) of DPPC bilayers, reflecting its integration into the acyl chain region .
  • Fluorescence anisotropy : Using DPH probes, this technique quantifies bilayer fluidity. Increased anisotropy reduction indicates greater membrane disordering by longer-chain esters .
    Combining these methods provides mechanistic insights into ester-lipid interactions, essential for designing pulmonary drug delivery systems .

How can contradictions in cytotoxicity data among homologous nicotinic acid esters be resolved?

Advanced Question
Cytotoxicity inversely correlates with alkyl chain length due to differential membrane partitioning. Shorter esters (e.g., ethyl) exhibit lower cytotoxicity as they minimally disrupt bilayer organization, while longer esters (e.g., dodecyl) show higher toxicity from prolonged membrane residency . Discrepancies in literature may arise from variations in cell models (e.g., lung vs. liver cells) or concentration thresholds. Standardizing protocols for lipid composition (e.g., DPPC as a pulmonary surfactant mimic) and using isothermal titration calorimetry (ITC) to quantify membrane binding can harmonize data interpretation .

What analytical techniques confirm the hydrolytic stability of nicotinic acid dodecyl ester in biological systems?

Advanced Question
Hydrolysis by esterases (e.g., nonspecific α-naphthylacetate-esterase) can be assessed via:

  • High-performance liquid chromatography (HPLC) : Tracks ester degradation and nicotinic acid release over time .
  • Mass spectrometry (MS) : Identifies hydrolytic metabolites in vitro (e.g., in skin or liver homogenates) .
    Stability studies should simulate physiological conditions (pH 7.4, 37°C) to predict in vivo behavior, critical for optimizing prodrug design .

How do computational models complement experimental data in predicting the behavior of nicotinic acid dodecyl ester?

Advanced Question
Molecular dynamics (MD) simulations can model ester-lipid interactions at atomic resolution, predicting partition coefficients and bilayer penetration depths. These models align with experimental DSC data, showing preferential localization of dodecyl esters in the hydrophobic core of DPPC bilayers . Quantitative structure-activity relationship (QSAR) analyses further correlate ester hydrophobicity (logP\log P) with cytotoxicity, aiding in rational prodrug optimization .

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